molecular formula C28H26N2O7 B2485892 ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005038-54-9

ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate

Cat. No.: B2485892
CAS No.: 1005038-54-9
M. Wt: 502.523
InChI Key: NYIWAIRPVICZMQ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.523. The purity is usually 95%.
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Scientific Research Applications

Novel Fluorescent Probes for Carbon Dioxide Detection

The synthesis and application of novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, including compounds with tertiary amine moieties, exhibit aggregation-enhanced emission (AEE) features for the detection of low levels of carbon dioxide. These probes offer a selective, fast, and iterative response, with significant fluorescence decrease upon exposure to CO2, highlighting their potential for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).

Bridged 3-Benzazepine Derivatives Synthesis

Research into the synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate explores their potential as conformationally restricted dopamine analogues. This work contributes to the development of novel pharmacological agents by providing a synthetic pathway for these complex structures (Gentles et al., 1991).

Electropolymerization Studies

Investigations into the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, leading to the synthesis of electropolymerizable compounds, highlight the potential for developing polymer films stable to repetitive cycling. This research opens avenues for creating materials with specific electronic properties (Lengkeek et al., 2010).

Synthesis of Pyrrolo[3,2-D]Isoxazoles

The reaction of 1H-pyrrol-2,3-diones with nitrones, yielding substituted pyrrolo[3,2-d]isoxazoles, demonstrates a method for synthesizing compounds that could have significant applications in medicinal chemistry and materials science (Moroz et al., 2018).

Anti-Juvenile Hormone Agents

Research on ethyl 4-(2-aryloxyhexyloxy)benzoates and their ability to induce precocious metamorphosis in larvae of the silkworm provides insights into the development of novel anti-juvenile hormone agents. These findings could have implications for pest control strategies and understanding hormone regulation in insects (Furuta et al., 2006).

Mechanism of Action

Target of Action

The primary targets of Oprea1_687321 are currently unknown. The compound is a new derivative belonging to the “heterostilbene” class

Mode of Action

It has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Properties

IUPAC Name

ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c1-4-36-28(33)17-10-12-18(13-11-17)29-26(31)23-24(21-15-14-20(34-2)16-22(21)35-3)30(37-25(23)27(29)32)19-8-6-5-7-9-19/h5-16,23-25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIWAIRPVICZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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